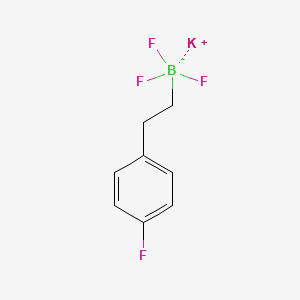
Potassium trifluoro(4-fluorophenethyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(4-fluorophenethyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable reagents in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(4-fluorophenethyl)borate typically involves the reaction of 4-fluorophenethylboronic acid with potassium bifluoride. The reaction proceeds as follows:
4-fluorophenethylboronic acid+potassium bifluoride→potassium trifluoro(4-fluorophenethyl)borate
This method ensures the formation of a stable trifluoroborate salt, which can be isolated and purified under standard laboratory conditions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger batch sizes. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(4-fluorophenethyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding boronic acids or esters.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines under mild conditions.
Cross-Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate or potassium acetate in organic solvents.
Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Substitution Reactions: Yield substituted phenethyl derivatives.
Cross-Coupling Reactions: Produce biaryl compounds.
Oxidation Reactions: Result in boronic acids or esters.
Scientific Research Applications
Potassium trifluoro(4-fluorophenethyl)borate has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its role as a nucleophilic reagent in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the mechanism involves the transmetalation of the trifluoroborate group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .
Comparison with Similar Compounds
- Potassium trifluoro(4-bromophenyl)borate
- Potassium trifluoro(4-methoxyphenyl)borate
- Potassium trifluoro(4-formylphenyl)borate
Comparison: Potassium trifluoro(4-fluorophenethyl)borate is unique due to its specific substitution pattern on the phenethyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. Its fluorine substitution enhances its electron-withdrawing properties, making it particularly useful in reactions requiring high reactivity and selectivity .
Biological Activity
Potassium trifluoro(4-fluorophenethyl)borate is a compound within the class of organoboron reagents, which have gained significant attention in medicinal chemistry due to their unique properties and applications. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Overview of this compound
This compound is characterized by its molecular formula C9H8BF3K and a molecular weight of approximately 236.98 g/mol. This compound features a fluorinated phenethyl group, which enhances its stability and reactivity in various biological contexts.
Research indicates that this compound participates in several biological processes, particularly in the modulation of enzyme activities and cell signaling pathways. Its mechanism primarily involves the formation of stable complexes with target biomolecules, thereby influencing their function.
Key Biological Activities
- Enzyme Inhibition : The compound has shown inhibitory effects on specific kinases, particularly phosphoinositide-3-kinases (PI3Ks), which are crucial for cell growth and survival. Inhibition of these kinases can lead to reduced cell proliferation in cancer models.
- Cell Signaling Modulation : It plays a role in modulating signaling pathways associated with inflammation and immune responses, potentially offering therapeutic benefits in autoimmune diseases.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on PI3K-C2α activity. The results indicated an IC50 value of 0.50 μM, demonstrating significant inhibitory potency compared to other tested compounds .
- Study 2 : Another investigation focused on the compound's immunomodulatory effects, revealing that it could enhance T-cell activation while reducing pro-inflammatory cytokine production in vitro. This suggests potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activity
Properties
Molecular Formula |
C8H8BF4K |
|---|---|
Molecular Weight |
230.05 g/mol |
IUPAC Name |
potassium;trifluoro-[2-(4-fluorophenyl)ethyl]boranuide |
InChI |
InChI=1S/C8H8BF4.K/c10-8-3-1-7(2-4-8)5-6-9(11,12)13;/h1-4H,5-6H2;/q-1;+1 |
InChI Key |
VVDALFTWPQQSID-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC1=CC=C(C=C1)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















